1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
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Overview
Description
1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate is a compound that has garnered interest in various fields of chemistry and industry due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves the reaction of 2,3-dimethylimidazole with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.
Reduction Reactions: Reduction of the fluorosulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and sulfides can be formed.
Oxidation Products: Sulfonyl derivatives are the major products of oxidation reactions.
Reduction Products: Sulfinyl and sulfhydryl derivatives are formed upon reduction.
Scientific Research Applications
1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate involves the reactivity of the fluorosulfonyl group. This group acts as an electrophile, reacting with nucleophilic residues in target molecules. The trifluoromethanesulfonate group enhances the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethylsulfonyl)imide (TFSI)
- Bis(fluorosulfonyl)imide (FSI)
- Trifluoromethanesulfonate (triflate, TF)
- Nonafluorobutanesulfonate (NF)
Uniqueness
1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate is unique due to the presence of both fluorosulfonyl and trifluoromethanesulfonate groups. This dual functionality provides a combination of reactivity and stability that is not commonly found in other compounds. The fluorosulfonyl group allows for selective covalent modification of target molecules, while the trifluoromethanesulfonate group enhances the compound’s solubility and stability.
Properties
IUPAC Name |
2,3-dimethylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN2O2S.CHF3O3S/c1-5-7(2)3-4-8(5)11(6,9)10;2-1(3,4)8(5,6)7/h3-4H,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZBWGHMIMMBFC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1S(=O)(=O)F)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2179072-33-2 |
Source
|
Record name | 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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